Product packaging for 5-Hydroxykynurenamine(Cat. No.:CAS No. 708-23-6)

5-Hydroxykynurenamine

Cat. No.: B1194722
CAS No.: 708-23-6
M. Wt: 180.2 g/mol
InChI Key: JANBBPTXDKFOQR-UHFFFAOYSA-N
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Description

Overview of Tryptophan Catabolism Pathways

The catabolism of tryptophan is a complex process that yields numerous metabolites with significant physiological functions. ontosight.ai While a small fraction of tryptophan is utilized for protein synthesis, the vast majority is channeled into metabolic pathways that produce compounds essential for neurological function, immune regulation, and energy production. nih.gov

Major Tryptophan Catabolism Pathways
PathwayKey EnzymesPrimary ProductsBiological Significance
Kynurenine (B1673888) PathwayTryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+Immune modulation, neuroactivity, energy production. Accounts for ~95% of tryptophan degradation. nih.govwikipedia.org
Serotonin (B10506) PathwayTryptophan Hydroxylase, Aromatic L-amino acid decarboxylaseSerotonin, MelatoninNeurotransmission, mood regulation, sleep-wake cycles. nih.govnih.gov
Indole (B1671886) Pathway (Gut Microbiota)TryptophanaseIndole and its derivativesGut barrier function, anti-inflammatory signaling. mdpi.com

A quantitatively minor but functionally critical route for tryptophan metabolism is the serotonin pathway. nih.gov This pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase. nih.gov Subsequently, 5-HTP is decarboxylated to produce serotonin (5-hydroxytryptamine or 5-HT), a well-known neurotransmitter. nih.govnih.gov Serotonin plays a pivotal role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, and memory. nih.govresearchgate.net In the pineal gland, serotonin can be further metabolized to melatonin, a hormone crucial for regulating circadian rhythms. researchgate.net The availability of tryptophan in the brain is a rate-limiting factor for serotonin synthesis, highlighting the interconnectedness of these metabolic routes. nih.gov

The kynurenine pathway is the principal route of tryptophan degradation, accounting for approximately 95% of its catabolism. nih.govwikipedia.org This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.gov These enzymes convert tryptophan to N'-formylkynurenine, which is then rapidly hydrolyzed to kynurenine. nih.gov The kynurenine pathway is a central hub in metabolism, leading to the production of several neuroactive and immunomodulatory compounds, and ultimately to the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular redox reactions. nih.govnih.gov The activity of the kynurenine pathway is tightly regulated and can be significantly upregulated by inflammatory stimuli, which can divert tryptophan away from serotonin production. nih.govnih.gov

Significance of Tryptophan Metabolites in Biological Systems

The metabolites produced from tryptophan catabolism are not merely intermediates in a degradative pathway but are themselves biologically active molecules with profound effects on the host. nih.govnih.gov Kynurenine and its downstream products, such as kynurenic acid and quinolinic acid, have been shown to modulate neuronal activity, with kynurenic acid often being neuroprotective and quinolinic acid exhibiting neurotoxic properties. mdpi.com Furthermore, metabolites of the kynurenine pathway play a crucial role in the regulation of immune responses. nih.govresearchgate.net For instance, the depletion of tryptophan and the accumulation of kynurenine pathway metabolites can suppress T-cell proliferation, a mechanism implicated in immune tolerance during pregnancy and in cancer immune evasion. nih.govresearchgate.net The balance between the different tryptophan metabolic pathways and the relative concentrations of their respective metabolites are therefore critical for maintaining physiological homeostasis. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B1194722 5-Hydroxykynurenamine CAS No. 708-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5,12H,3-4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBBPTXDKFOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221059
Record name 5-Hydroxykynuramine
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxykynurenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

708-23-6
Record name 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone
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Record name 5-Hydroxykynuramine
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Record name 5-Hydroxykynuramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxykynurenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Interconversions of 5 Hydroxykynurenamine

Precursor Pathways to 5-Hydroxykynurenamine Formation

Formation from Serotonin (B10506)

This compound can be formed from serotonin through the action of the enzyme indoleamine 2,3-dioxygenase. nih.govnih.govpnas.orgpnas.orgresearchgate.net This enzyme catalyzes the cleavage of the indole (B1671886) ring of serotonin, initiating a pathway that leads to the generation of various kynurenine (B1673888) derivatives, including this compound. nih.govnih.govpnas.org

Formation from 5-Hydroxykynurenine (B1197592)

A primary route for the synthesis of this compound is the decarboxylation of 5-hydroxykynurenine. hmdb.cahmdb.cabovinedb.ca This reaction is mediated by the enzyme aromatic-L-amino-acid decarboxylase. hmdb.cahmdb.cabovinedb.ca In this process, the carboxyl group is removed from 5-hydroxykynurenine, resulting in the formation of this compound. hmdb.ca

Role of 5-Hydroxytryptophan (B29612) as a Precursor

5-Hydroxytryptophan (5-HTP) serves as a significant precursor in the biosynthesis of this compound. nih.govnih.govpnas.orgpnas.orgresearchgate.net The metabolic conversion of 5-HTP can proceed through two main branches. One pathway involves the action of aromatic L-amino acid decarboxylase and monoamine oxidase to produce serotonin and other metabolites. nih.govnih.govpnas.org The other, newly discovered pathway, involves the cleavage of the indole ring of 5-HTP by indoleamine 2,3-dioxygenase. nih.govnih.govpnas.org This latter pathway directly leads to the formation of 5-hydroxykynurenine, which is then decarboxylated to this compound. nih.govnih.govpnas.org

Studies in rabbit small intestine have demonstrated that when DL-5-hydroxy[methylene-14C]tryptophan is used as a substrate, significant amounts of 5-hydroxykynurenine and this compound are produced. nih.govnih.govpnas.org The inhibition of monoamine oxidase with pargyline (B1678468) resulted in an increased yield of serotonin, 5-hydroxykynurenine, and this compound. nih.govnih.govpnas.org Conversely, when the aromatic amino acid decarboxylase inhibitor RO4-4602 was used, 5-hydroxykynurenine was the sole major product, highlighting its role as a direct precursor to this compound. nih.govnih.govpnas.org

Downstream Metabolism and Catabolic Products of this compound

Conversion to 4,6-Dihydroxyquinoline

This compound is further metabolized into 4,6-dihydroxyquinoline. nih.govnih.govpnas.orghmdb.cabovinedb.canih.gov This conversion is a significant catabolic fate for this compound. Research has shown that in mouse liver homogenates, 5-hydroxykynurenine can be converted to both this compound and subsequently to 4,6-dihydroxyquinoline. nih.gov The enzyme responsible for this conversion has been identified as kynurenine 3-monooxygenase. hmdb.cabovinedb.ca

Intermediates in this compound Metabolism

The metabolic pathway leading to and from this compound involves several key intermediates. 5-hydroxytryptophan is a primary precursor that can be converted to serotonin or enter the kynurenine pathway. nih.govnih.govpnas.orgpnas.orgresearchgate.net Within the kynurenine pathway, 5-hydroxy-N-formylkynurenine is an intermediate that is hydrolyzed by kynurenine formamidase to yield 5-hydroxykynurenine. hmdb.ca 5-hydroxykynurenine then stands as a direct precursor to this compound through decarboxylation. hmdb.cahmdb.cabovinedb.ca

Precursor/IntermediateEnzymeProduct
SerotoninIndoleamine 2,3-dioxygenaseThis compound
5-HydroxykynurenineAromatic-L-amino-acid decarboxylaseThis compound
5-HydroxytryptophanIndoleamine 2,3-dioxygenase5-Hydroxykynurenine
This compoundKynurenine 3-monooxygenase4,6-Dihydroxyquinoline
5-Hydroxy-N-formylkynurenineKynurenine formamidase5-Hydroxykynurenine

Enzymatic Regulation of 5 Hydroxykynurenamine Metabolism

Key Enzymes in the Synthesis of 5-Hydroxykynurenamine

The biosynthesis of this compound is a two-step process initiated from the essential amino acid tryptophan. This conversion is catalyzed by the sequential action of indoleamine 2,3-dioxygenase and aromatic-L-amino-acid decarboxylase.

Indoleamine 2,3-Dioxygenase (IDO1 and IDO2) Activity

The initial and rate-limiting step in the kynurenine (B1673888) pathway, which leads to the formation of this compound precursors, is catalyzed by indoleamine 2,3-dioxygenases (IDO1 and IDO2). nih.gov These heme-containing enzymes facilitate the oxidative cleavage of the pyrrole (B145914) ring of tryptophan to produce N-formylkynurenine, which is then rapidly converted to kynurenine. nih.gov IDO1, the more extensively studied of the two, is an inducible enzyme, while IDO2's specific physiological roles are still being elucidated. nih.govnih.gov Under normal conditions, IDO1's contribution to tryptophan breakdown is minor; however, its activity is significantly upregulated in response to inflammatory stimuli. researchgate.net

Aromatic-L-Amino-Acid Decarboxylase (DDC) Function

Following the formation of 5-hydroxytryptophan (B29612), aromatic-L-amino-acid decarboxylase (DDC), also known as DOPA decarboxylase, catalyzes the subsequent decarboxylation step. wikipedia.orgtaylorandfrancis.com This enzyme is not specific to the kynurenine pathway and is also involved in the synthesis of crucial neurotransmitters like dopamine (B1211576) and serotonin (B10506). wikipedia.orgtaylorandfrancis.com DDC utilizes pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, as a cofactor for its catalytic activity. wikipedia.org The gene encoding DDC is located on human chromosome 7. wikipedia.orgdrugbank.com

Key Enzymes in the Breakdown of this compound

The catabolism of kynurenine, a direct precursor to this compound, is a critical branching point in the pathway, regulated by kynurenine 3-monooxygenase.

Kynurenine 3-Monooxygenase (KMO) Activity

Kynurenine 3-monooxygenase (KMO) is a mitochondrial enzyme that hydroxylates kynurenine to form 3-hydroxykynurenine. wikipedia.orgnih.gov This reaction represents a significant control point in the kynurenine pathway, as it directs metabolites toward either potentially neurotoxic or neuroprotective branches. wikipedia.orgnih.gov KMO is an NADPH-dependent flavin monooxygenase that utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.orgfrontiersin.org The enzyme's activity is crucial in regulating the downstream production of quinolinic acid, a metabolite with known excitotoxic properties. wikipedia.org

Regulation of Enzymatic Activity

The activity of the enzymes involved in this compound metabolism is not static but is dynamically modulated by various signaling molecules, most notably pro-inflammatory cytokines.

Influence of Pro-Inflammatory Cytokines (e.g., IFN-γ, IL-1, IL-6, TNF-α) on IDO Activity

The expression and activity of indoleamine 2,3-dioxygenase (IDO1) are strongly induced by pro-inflammatory cytokines. researchgate.net Interferon-gamma (IFN-γ) is the most potent inducer of IDO1. nih.gov Other cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), also contribute to the upregulation of IDO activity, often in a synergistic manner with IFN-γ. researchgate.netmdpi.commdpi.com This induction of IDO by inflammatory signals plays a key role in the immune response and the modulation of tryptophan metabolism during inflammation. frontiersin.orgresearchgate.net

Effect of Monoamine Oxidase Inhibitors (e.g., Pargyline)

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of various monoamines. Pargyline (B1678468), a well-characterized MAO inhibitor, has been shown to significantly alter the metabolic profile of 5-hydroxytryptophan. wikipedia.orgdrugbank.com In a study utilizing slices of rabbit ileum, the introduction of pargyline led to a notable shift in the production of metabolites. nih.govresearchgate.net

In the absence of any inhibitor, this compound constituted approximately 1.3% of the total metabolites derived from 5-hydroxytryptophan. However, in the presence of pargyline, the formation of this compound increased to 5.4% of the total metabolites. nih.govresearchgate.net This four-fold increase suggests that monoamine oxidase plays a role in the further breakdown of this compound or its immediate precursors. The inhibition of MAO by pargyline leads to an accumulation of monoamines, including this compound. nih.gov

The same study also observed changes in other related metabolites. Serotonin levels rose from 13.2% to 29.6%, and 5-hydroxykynurenine (B1197592) increased from 21.9% to 26.6% in the presence of pargyline. nih.govresearchgate.net

Table 1: Effect of Pargyline on 5-Hydroxytryptophan Metabolism

Metabolite % of Total Metabolites (Control) % of Total Metabolites (with Pargyline)
This compound 1.3 5.4
Serotonin 13.2 29.6
5-Hydroxykynurenine 21.9 26.6
5-Hydroxyindoleacetic acid 15.8 -
5-Hydroxytryptophol 7.0 -

Data sourced from a study on rabbit ileum slices. nih.govresearchgate.net

Effect of Aromatic Amino Acid Decarboxylase Inhibitors (e.g., RO4-4602)

Aromatic L-amino acid decarboxylase (AADC) is another crucial enzyme in the metabolic cascade of amino acids. wikipedia.org The inhibitor RO4-4602 (benserazide) is used to block the activity of this enzyme. wikipedia.orgnih.gov

Research conducted on rabbit ileum slices demonstrated the profound impact of RO4-4602 on the formation of this compound. nih.govresearchgate.net In the presence of this AADC inhibitor, the production of this compound was completely abolished. nih.gov This finding indicates that the formation of this compound is dependent on the action of aromatic L-amino acid decarboxylase. This compound is biosynthesized from 5-hydroxykynurenine, a reaction mediated by this enzyme. hmdb.ca

When AADC was inhibited by RO4-4602, 5-hydroxykynurenine became the sole major metabolite detected in the experimental system. nih.gov This underscores the pivotal role of aromatic L-amino acid decarboxylase in the metabolic pathway leading to this compound.

Table 2: Effect of RO4-4602 on 5-Hydroxytryptophan Metabolism

Metabolite % of Total Metabolites (Control) % of Total Metabolites (with RO4-4602)
This compound 1.3 Not Detected
5-Hydroxykynurenine 21.9 Sole major product
Serotonin 13.2 Not Detected
5-Hydroxyindoleacetic acid 15.8 Not Detected

Data sourced from a study on rabbit ileum slices. nih.govresearchgate.net

Table 3: Compound Names

Compound Name
This compound
5-Hydroxytryptophan
Pargyline
RO4-4602 (Benserazide)
Serotonin
5-Hydroxyindoleacetic acid
5-Hydroxytryptophol
5-Hydroxykynurenine
4,6-Dihydroxyquinoline
Monoamine Oxidase
Aromatic L-amino acid Decarboxylase

Biological Roles and Mechanistic Investigations of 5 Hydroxykynurenamine

Neurobiological Research

Evidence for Neuroprotective Properties

Current scientific literature does not provide direct evidence to conclusively support the neuroprotective properties of 5-Hydroxykynurenamine. Research into the neuroactive metabolites of the kynurenine (B1673888) pathway has predominantly focused on other compounds. Notably, kynurenic acid has been extensively studied and is recognized for its neuroprotective effects, which are largely attributed to its function as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and its capacity for scavenging free radicals. In contrast, other metabolites of the kynurenine pathway, such as 3-hydroxykynurenine and quinolinic acid, have been characterized as neurotoxic. At present, specific investigations into a potential neuroprotective role for this compound are not available in published research.

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT2, 5-HT3, 5-HT2B)

This compound has been demonstrated to interact with multiple subtypes of serotonin (5-hydroxytryptamine, 5-HT) receptors. Research indicates that this compound acts as an agonist at 5-HT2 receptors, which are involved in a variety of physiological functions, including smooth muscle contraction and platelet aggregation. Furthermore, this compound has been identified as an agonist at 5-HT3 receptors, which are ligand-gated ion channels primarily located on neurons and are associated with functions such as emesis and gut motility. While interactions with 5-HT2 and 5-HT3 receptors are documented, specific interactions with the 5-HT2B receptor subtype have not been as extensively characterized in the available literature.

Agonistic and Antagonistic Effects on Serotonin Receptors

The interaction of this compound with serotonin receptors exhibits both agonistic and antagonistic properties, depending on the specific receptor subtype and the biological system being examined.

As an agonist, this compound has been shown to activate 5-HT2 receptors, leading to downstream physiological effects such as the contraction of smooth muscle in blood vessels. Its agonistic activity also extends to 5-HT3 receptors, where it can mimic the action of serotonin.

Conversely, there is evidence for an antagonistic role of this compound. In studies involving human platelets, it has been observed to specifically inhibit platelet aggregation induced by serotonin. This suggests that it can act as an antagonist at the serotonin receptors present on platelets, competing with serotonin for the same receptor sites. The degree of this inhibition has been found to be dependent on both the concentration of this compound and the duration of preincubation with the platelets.

Vascular and Smooth Muscle Biology

Contractile Responses in Isolated Arteries (e.g., Dog Basilar Arteries, Rat Jugular Vein, Aorta)

This compound has been shown to elicit contractile responses in various isolated arterial preparations. In studies using helically cut strips of dog basilar arteries, the application of this compound resulted in dose-dependent contractions. This contractile effect was attenuated by the presence of methysergide (B1194908) and lysergic acid diethylamide (LSD), both known serotonin receptor antagonists, indicating that the contractile response is mediated through serotonergic receptors.

Similar contractile effects have been observed in other vascular tissues. In the rat jugular vein and aorta, this compound also induced contractions, acting as an agonist at 5-HT2 receptors in these tissues. The maximal contractile responses produced by this compound were comparable to those induced by serotonin itself, although this compound was found to be approximately 10- to 100-fold less potent than serotonin as a contractile agonist in these preparations.

Interestingly, when strips of dog basilar arteries were treated with higher concentrations of this compound, it shifted the dose-response curve of serotonin to the right and downwards, suggesting an inhibitory effect on the contractile response to serotonin under these conditions.

Interactive Data Table: Contractile Responses to this compound

TissueSpeciesEffectReceptor ImplicatedAntagonists
Basilar ArteryDogContractionSerotonergicMethysergide, LSD
Jugular VeinRatContraction5-HT2-
AortaRatContraction5-HT2-

Effects on Isolated Trachea (e.g., Guinea-pig)

The effects of this compound on isolated tracheal smooth muscle have also been investigated. In preparations of guinea-pig trachea, this compound has been observed to induce contractile responses. This suggests that this compound can also act on receptors present in the smooth muscle of the airways, leading to bronchoconstriction. The specific receptor subtype mediating this effect in the trachea has been identified as the 5-HT3 receptor, further highlighting the compound's activity as a 5-HT3 receptor agonist.

Vasoconstrictor Actions and Norepinephrine (B1679862) Potentiation in Renal Vasculature (e.g., Isolated Perfused Rat Kidney)

Research into the vascular effects of this compound (5-OH-K) has revealed its significant activity in the renal vasculature. In studies utilizing the isolated perfused rat kidney model, 5-OH-K has been shown to elicit vasoconstriction. This effect is noteworthy as it mimics the actions of serotonin (5-hydroxytryptamine, 5-HT), a major regulator of vascular tone. The vasoconstrictor response to 5-OH-K in the renal vascular bed suggests its potential role as an endogenous modulator of renal blood flow.

Furthermore, 5-OH-K has been demonstrated to potentiate the vasoconstrictor effects of norepinephrine (NE) in the isolated perfused rat kidney. This potentiation extends to responses mediated by α1-adrenoceptors and those induced by periarterial nerve stimulation. The synergistic interaction between 5-OH-K and norepinephrine points towards a complex interplay between the serotonergic and adrenergic systems in the regulation of renal hemodynamics. While 5-OH-K exhibits these serotonin-like and NE-potentiating actions, its potency is reported to be approximately 15 times less than that of 5-HT.

The mechanisms underlying these vascular responses involve serotonin receptors. The vasoconstrictor effects of both 5-OH-K and 5-HT in the renal vasculature can be noncompetitively inhibited by ketanserin (B1673593) and cyproheptadine, known serotonin receptor antagonists. This indicates that 5-OH-K acts as a serotonin receptor agonist to produce its effects. In contrast, its parent compound, kynuramine (B1673886), does not induce vasoconstriction and instead inhibits vascular responses to norepinephrine, indicating it possesses α1-adrenoceptor blocking properties without serotonin receptor agonist activity. These findings highlight the specific contribution of the 5-hydroxyl group to the serotonergic activity of this compound.

Table 1: Pharmacological Actions of this compound in Isolated Perfused Rat Kidney

Compound Vasoconstrictor Effect Norepinephrine Potentiation Receptor Interaction
This compound Yes Yes Serotonin receptor agonist
Serotonin (5-HT) Yes Yes Serotonin receptor agonist
Kynuramine No Inhibits NE response α1-adrenoceptor antagonist

Immunomodulatory Investigations

For instance, some kynurenine metabolites are known to suppress T-cell proliferation and promote an immunosuppressive environment. This is a critical mechanism for maintaining immune tolerance and resolving inflammation. Given that this compound is a product of this pathway, it is plausible that it contributes to this immunomodulatory milieu. The inflammatory context often dictates the specific metabolic output of the kynurenine pathway, suggesting that the production and function of this compound could be heightened during inflammatory conditions. Further research is needed to delineate the precise role of this compound in the complex network of immune regulation mediated by tryptophan metabolites.

Recent investigations have begun to explore the connection between the kynurenine pathway and the expression of immune checkpoint molecules, such as Programmed Death-Ligand 1 (PD-L1). PD-L1 is a crucial regulator of T-cell activation, and its expression on cancer cells is a major mechanism of immune evasion. Intriguingly, studies have shown that metabolites from the tryptophan-kynurenine pathway can influence PD-L1 expression.

A study focusing on L-5-hydroxytryptophan (L-5-HTP), a direct precursor to serotonin and subsequently this compound, found that L-5-HTP could suppress the IFN-γ-induced expression of PD-L1 on tumor cells. nih.govnih.gov This suppression was linked to the inhibition of the MEK/ERK/c-JUN signaling pathway. nih.gov By downregulating PD-L1, L-5-HTP was able to enhance anti-tumor immunity. nih.govnih.gov While this study did not directly examine this compound, it provides a strong rationale for investigating whether this compound itself, as a downstream metabolite, shares or possesses distinct regulatory effects on PD-L1 expression. The potential for metabolites of the kynurenine pathway to modulate immune checkpoints like PD-L1 opens up new avenues for therapeutic strategies in oncology and autoimmune diseases.

Preclinical In Vitro and In Vivo Models for Studying this compound Function

Isolated tissue bath preparations have been instrumental in characterizing the pharmacological profile of this compound on various smooth muscle tissues. These in vitro assays allow for the direct measurement of contractile or relaxant responses to the compound, providing insights into its receptor interactions and mechanism of action.

Studies have demonstrated that this compound acts as an agonist at multiple serotonin receptors in different smooth muscle preparations. For instance, it elicits contractile responses in the rat jugular vein and aorta (via 5-HT2 receptors) and the rat stomach fundus. The maximal contractile responses to this compound in these tissues are often comparable to those produced by serotonin, although it is generally less potent.

In the context of vascular smooth muscle, research on isolated dog basilar arteries has shown that this compound causes dose-dependent contractions, with a potency approximately 1/100th that of serotonin. nih.govnih.govpnas.org Interestingly, at lower concentrations, it can induce a transient relaxation before the contractile response. nih.govpnas.org The contractile effects in these arteries are attenuated by the serotonin antagonist methysergide, confirming the involvement of serotonin receptors. nih.govpnas.org Furthermore, treatment with this compound can inhibit the response to subsequent applications of serotonin, suggesting a shared receptor binding site and a potential antagonistic interaction. nih.govnih.gov

Table 2: Effects of this compound in Isolated Tissue Bath Studies

Tissue Preparation Observed Effect Receptor(s) Implicated Relative Potency to Serotonin
Rat Jugular Vein & Aorta Contraction 5-HT2 Less Potent
Rat Stomach Fundus Contraction Serotonin Receptors Less Potent
Dog Basilar Artery Contraction (preceded by transient relaxation at low doses) Serotonin Receptors ~1/100th

A variety of in vivo animal models have been employed to investigate the physiological and pathological roles of this compound.

Rabbit Ileum: The small intestine of the rabbit has been a valuable model for studying the metabolism of tryptophan and its derivatives. Research using slices of rabbit ileum has demonstrated the formation of this compound from its precursor, 5-hydroxytryptophan (B29612). nih.govpnas.org These studies have been crucial in establishing the metabolic pathway leading to the endogenous production of this compound and have shown that the cleavage of the indole (B1671886) ring by indoleamine 2,3-dioxygenase is a significant route of 5-hydroxytryptophan metabolism in this tissue. nih.gov

Dog Basilar Arteries: As mentioned in the in vitro studies, the dog basilar artery model has been used to examine the direct vascular effects of this compound. nih.govnih.govpnas.org These in vivo and ex vivo preparations have provided key information on its vasoconstrictor properties and its interaction with serotonin receptors in the cerebral vasculature. nih.govnih.govpnas.org

Guinea Pigs: While direct studies of this compound in guinea pig models of inflammation are not extensively documented, these models are widely used to study inflammatory and allergic responses. nih.govnih.gov For instance, guinea pig models of bacterial and allergic inflammation, induced by lipopolysaccharide (LPS) or ovalbumin (OVA) respectively, are used to study metabolic changes during inflammation. nih.govnih.gov Given the link between the kynurenine pathway and inflammation, these models represent a relevant platform for future investigations into the immunomodulatory effects of this compound.

Pithed Rats: The pithed rat model, where the central nervous system is destroyed while maintaining peripheral circulation and nerve function, is a classic preparation for studying cardiovascular pharmacology. Research in pithed rats has shown that this compound possesses significant pressor (blood pressure-increasing) activity, being approximately 100-fold more potent than its parent compound, kynuramine. nih.gov This pressor response is mediated through a dual agonistic action on both postsynaptic α2-adrenoceptors and vascular serotonin2 receptors. nih.gov These findings in a whole-animal model complement the in vitro data and confirm the potent vascular effects of this compound. nih.gov

Mice Models of Inflammation/Autoimmune Conditions: Mouse models are central to immunology research. Although specific studies focusing on this compound in mouse models of inflammation or autoimmunity are limited, the broader investigation of the kynurenine pathway in such models is extensive. These models are critical for understanding how tryptophan metabolites, potentially including this compound, influence the development and progression of diseases like inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.

Studies on Platelet Aggregation

Research into the effects of this compound on platelet aggregation has revealed a specific antagonistic relationship with serotonin. While this compound itself does not induce significant platelet aggregation, it plays a crucial role in modulating the aggregation initiated by other agents, particularly serotonin.

Studies have shown that this compound, a product of serotonin metabolism by the enzyme indoleamine 2,3-dioxygenase, does not trigger the aggregation of human platelets. nih.gov However, it specifically inhibits platelet aggregation induced by serotonin. nih.gov This inhibitory effect is also observed in the potentiation of ADP-induced platelet aggregation by serotonin, which this compound effectively counteracts. nih.gov

The inhibitory action of this compound is dependent on both its concentration and the preincubation time with the platelets. nih.gov Evidence strongly suggests that this compound competes with serotonin for the same receptor sites on platelets. nih.gov

Interestingly, the inhibitory profile of this compound is highly specific. It does not affect platelet aggregation induced by other agonists such as ADP, collagen, or adrenaline. nih.gov This specificity points towards a targeted interaction with the serotonin-mediated signaling pathway in platelet activation.

Further investigations into the structure-activity relationship of this compound analogues have provided insights into the chemical moieties essential for its inhibitory activity. While substitutions on the o-aminobenzyl moiety with hydroxy or methoxy (B1213986) groups are tolerated to some extent, any modification of the alkylamine side chain, such as through N-acetylation, leads to a complete loss of inhibitory function. nih.gov

The following table summarizes the observed effects of this compound on platelet aggregation induced by various agonists:

AgonistObserved Effect of this compound
Serotonin Inhibits platelet aggregation
ADP + Serotonin Inhibits the potentiation of aggregation by serotonin
ADP No effect on platelet aggregation
Collagen No effect on platelet aggregation
Adrenaline No effect on platelet aggregation

The table below details the impact of structural modifications on the inhibitory activity of this compound analogues on serotonin-induced platelet aggregation:

Structural ModificationInhibitory Activity
Substitution on o-aminobenzyl moiety (hydroxy or methoxy groups) Somewhat tolerated
N-acetylation of the alkylamine moiety Completely lost

Analytical and Research Methodologies for 5 Hydroxykynurenamine Studies

Chromatographic Techniques for Separation and Identification

Chromatography is a foundational technique for isolating 5-Hydroxykynurenamine from biological samples. Researchers have employed a multi-step chromatographic approach to achieve the necessary separation and purification for subsequent identification. In studies of 5-hydroxytryptophan (B29612) metabolism in rabbit small intestine, a combination of column chromatography and thin-layer chromatography was utilized to successfully isolate and identify this compound. nih.govnih.gov

DEAE-Cellulose (Diethylaminoethyl-cellulose) is a positively charged resin used for anion-exchange chromatography. wikipedia.orgscbt.com This technique separates molecules based on their net negative charges. In the context of this compound research, rabbit ileum extracts containing various metabolites were first passed through a DEAE-cellulose column. nih.govnih.gov This initial step effectively separates charged metabolites, providing the first level of purification necessary to isolate compounds of interest from the complex biological matrix. nih.govnih.gov

Thin Layer Chromatography (TLC) is a planar chromatographic technique used for separating and identifying compounds. nih.gov After partial purification by column chromatography, TLC was one of the "various chromatographic techniques" used to definitively identify the isolated metabolites, including this compound. nih.govnih.gov The principle involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and allowing a solvent (the mobile phase) to move up the plate. youtube.com Different compounds travel at different rates, resulting in separation. The position of the unknown spot is compared to that of a known standard of this compound on the same plate for identification. youtube.com

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) represents a powerful, modern approach for metabolomics studies, including the analysis of the kynurenine (B1673888) pathway. nih.govmdpi.com UHPLC allows for very fast and highly efficient separation of complex mixtures, while the mass spectrometer provides highly sensitive and selective detection. au.dk Tandem MS (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing its product ions, allowing for unambiguous identification and quantification of metabolites like this compound, even at very low concentrations. au.dkmdpi.com This technique is suitable for high-throughput analysis in large-scale clinical and epidemiological studies of tryptophan metabolism. researchgate.net

Enzymatic Analysis for Metabolic Pathway Elucidation

Enzymatic analysis is crucial for confirming the specific metabolic pathways that lead to the formation of this compound. nih.govnih.gov This involves using specific enzyme inhibitors to block certain metabolic steps and observing the resulting changes in metabolite concentrations.

In a key study, researchers incubated slices of rabbit ileum with the precursor 5-hydroxytryptophan in the presence of different enzyme inhibitors. nih.govnih.gov

With Pargyline (B1678468) (a Monoamine Oxidase Inhibitor): The inhibition of monoamine oxidase led to a significant increase in the relative amounts of serotonin (B10506), 5-hydroxykynurenine (B1197592), and this compound. This demonstrated that these compounds are upstream of or on a different branch from the pathway steps catalyzed by monoamine oxidase. nih.govnih.gov

With RO4-4602 (an Aromatic Amino Acid Decarboxylase Inhibitor): The inhibition of this enzyme resulted in 5-hydroxykynurenine being the sole major product, while the formation of this compound was suppressed. nih.govnih.gov

These results strongly suggest that this compound is formed via the action of indoleamine 2,3-dioxygenase on 5-hydroxytryptophan to produce 5-hydroxykynurenine, followed by subsequent metabolic steps that are dependent on aromatic amino acid decarboxylase activity. nih.gov

Table 1: Effect of Enzyme Inhibitors on 5-Hydroxytryptophan Metabolite Formation An interactive data table. All values represent the percentage of total metabolites.

Metabolite Control (%) With Pargyline (%) With RO4-4602 (%)
This compound 1.3 5.4 Not a major product
Serotonin 13.2 29.6 Not a major product
5-Hydroxyindoleacetic acid 15.8 Not reported Not a major product
5-Hydroxytryptophol 7.0 Not reported Not a major product
5-Hydroxykynurenine 21.9 26.6 Sole major product
4,6-Dihydroxyquinoline 2.6 Not reported Not a major product

Data sourced from a study on rabbit ileum slices. nih.govnih.gov

Isotope Labeling Techniques (e.g., 14C-tryptophan derivatives)

Isotope labeling is a definitive technique for tracing the metabolic fate of a precursor molecule. By using a starting compound labeled with a stable or radioactive isotope, researchers can track the label as it is incorporated into various downstream metabolites.

To investigate the formation of this compound, studies have utilized DL-5-hydroxy[methylene-¹⁴C]tryptophan. nih.govnih.gov This radiolabeled precursor was incubated with rabbit ileum slices, and the resulting radioactive metabolites were separated and quantified. This method provided direct quantitative evidence that 5-hydroxytryptophan is a precursor to this compound. The cleavage of the indole (B1671886) ring of the labeled precursor by indoleamine 2,3-dioxygenase was shown to be a significant metabolic pathway. nih.gov

Table 2: Distribution of ¹⁴C Label in Metabolites from DL-5-hydroxy[methylene-¹⁴C]tryptophan An interactive data table showing the percentage of total radioactivity found in each metabolite.

Metabolite Percentage of Total Metabolites (%)
5-Hydroxykynurenine 21.9
5-Hydroxyindoleacetic acid 15.8
Serotonin 13.2
5-Hydroxytryptophol 7.0
4,6-Dihydroxyquinoline 2.6
This compound 1.3

Data sourced from a study on rabbit ileum slices. nih.govnih.gov

Functional Assays for Receptor Interaction and Physiological Response

Functional assays are pivotal in elucidating the biological activity of this compound, particularly its interactions with various receptors and the subsequent physiological or cellular responses. These assays move beyond simple binding affinity measurements to quantify the functional consequences of the compound-receptor interaction, such as agonist or antagonist effects.

A key area of investigation has been the interaction of this compound with serotonin (5-HT) receptors. nih.gov Studies have utilized isolated smooth muscle preparations to characterize these interactions. In these ex vivo systems, the contractile response of the muscle tissue upon application of the compound serves as a direct measure of its agonist activity. For instance, research has demonstrated that this compound acts as an agonist at multiple 5-HT receptor subtypes in different tissues. nih.gov The maximal contractile responses induced by this compound in these preparations were observed to be comparable to those produced by serotonin itself, although its potency was lower. nih.gov

To confirm that the observed physiological responses are specifically mediated by the target receptors, selective antagonists are employed. The ability of a selective antagonist to block the contractile response to this compound provides strong evidence for its interaction with that specific receptor subtype. nih.gov This pharmacological approach has been instrumental in documenting that the effects of this compound are indeed a result of its interaction with 5-HT2 and 5-HT3 receptors in various smooth muscle tissues. nih.gov

Beyond smooth muscle contraction, other functional assays can be employed depending on the receptor and signaling pathway . For G-protein coupled receptors (GPCRs), such as serotonin and histamine (B1213489) receptors, techniques like electrophysiological recordings in Xenopus laevis oocytes expressing the specific receptor can be used. nih.gov This method allows for the direct measurement of ion flow across the cell membrane following receptor activation, providing a quantitative assessment of receptor function. nih.gov

Table 1: Functional Assays for this compound Receptor Interaction

Tissue/System Preparation Receptor Subtype Investigated Measured Physiological Response Type of Effect
Rat Jugular Vein 5-HT2 Receptor Contractile Response Agonist
Rat Aorta 5-HT2 Receptor Contractile Response Agonist
Guinea Pig Ileum 5-HT3 Receptor Contractile Response Agonist

Molecular Biology Techniques (e.g., qPCR, Flow Cytometry for Gene/Protein Expression)

Molecular biology techniques provide powerful tools to investigate the effects of this compound at the subcellular level, specifically how it modulates gene and protein expression. Quantitative Polymerase Chain Reaction (qPCR) and flow cytometry are two such methods that offer high sensitivity and specificity for these analyses.

Quantitative Polymerase Chain Reaction (qPCR)

Also known as real-time PCR (RT-qPCR), this technique is the gold standard for measuring gene expression levels. nih.gov The process involves isolating RNA from cells or tissues, reverse transcribing it into complementary DNA (cDNA), and then amplifying specific cDNA sequences using gene-specific primers. nih.gov The amplification is monitored in real-time, allowing for the quantification of the initial amount of messenger RNA (mRNA) for a particular gene. This method can reveal if this compound upregulates or downregulates the transcription of specific genes, such as those involved in inflammatory responses or metabolic pathways.

A primary application for studying this compound, an endogenous ligand for the aryl hydrocarbon receptor (AHR), is to measure the expression of AHR target genes. For example, studies on the related kynurenine pathway metabolite, kynurenine, have used qPCR to measure the induction of Cytochrome P450 Family 1 Subfamily A Member 1 (Cyp1A1) mRNA, a well-known AHR target gene, following cell treatment. nih.gov A similar approach can be used to confirm that this compound activates the AHR signaling pathway in specific cell types.

Flow Cytometry

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles, most often cells, as they pass one by one through a laser beam. bdbiosciences.com When used for protein expression analysis, cells are typically treated with fluorescently-labeled antibodies that specifically bind to a protein of interest. The fluorescence intensity of individual cells is then measured, providing quantitative data on protein levels on a per-cell basis. bdbiosciences.com

In the context of this compound research, flow cytometry can be used in several ways. It can quantify the expression of cell surface receptors that this compound may interact with. Furthermore, it can be used to measure intracellular protein expression following treatment. A novel application, developed for the related metabolite kynurenine, utilizes the compound's natural fluorescent properties to directly measure its uptake into cells. nih.gov This flow cytometry-based assay allows for a rapid and quantitative measurement of transport capacity in single cells, which is a critical factor determining the cell's susceptibility to the compound's effects. nih.gov Combining this uptake assay with qPCR analysis of target gene expression can directly link the presence of the compound inside the cell to a specific transcriptional response. nih.gov

Table 2: Application of Molecular Biology Techniques in Kynurenine Pathway Research

Technique Application Target Measured Sample/Cell Type Research Question Addressed
qPCR Gene Expression Analysis Cyp1A1 mRNA Activated CD4+ T cells Does the compound induce AHR target gene expression? nih.gov
Flow Cytometry Compound Uptake Assay Intracellular Kynurenine (via autofluorescence) Activated T cells Can the compound be transported into the target cell? nih.gov

| Flow Cytometry | Protein Expression Analysis | Cell surface or intracellular proteins (via fluorescent antibodies) | Various cell types | Does the compound alter the expression of specific proteins? bdbiosciences.com |

Comparative Biochemical and Pharmacological Studies

Comparison with Serotonin (B10506) (5-Hydroxytryptamine)

5-Hydroxykynurenamine (5-OH-KYNA) and serotonin (5-hydroxytryptamine, 5-HT) are both metabolites derived from the essential amino acid tryptophan, but they arise from distinct metabolic pathways and exhibit different pharmacological profiles. While serotonin is a well-established monoamine neurotransmitter with a wide array of physiological functions, 5-OH-KYNA's role is less defined but shows significant interaction with the serotonergic system. wikipedia.orgnih.gov

Biochemical Divergence: The primary route for serotonin synthesis involves the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), followed by decarboxylation. news-medical.net In contrast, 5-OH-KYNA can be formed from 5-HTP via the kynurenine (B1673888) pathway. This alternative pathway involves the cleavage of the indole (B1671886) ring of 5-HTP by the enzyme indoleamine 2,3-dioxygenase (IDO). nih.govnih.gov Studies in rabbit ileum have shown that from the precursor 5-HTP, significant amounts of both serotonin and kynurenine pathway metabolites, including 5-hydroxykynurenine (B1197592) and 5-OH-KYNA, are produced. nih.govnih.gov This indicates that the IDO pathway actively competes with the primary pathway for serotonin synthesis, potentially regulating serotonin availability. nih.gov

Pharmacological Comparison at Serotonin Receptors: Pharmacological studies have demonstrated that 5-OH-KYNA acts as an agonist at multiple serotonin receptor subtypes. nih.gov It can elicit contractile responses in various smooth muscle preparations that are mediated by 5-HT receptors. However, a key distinction lies in its potency compared to serotonin. Research shows that while 5-OH-KYNA can produce maximal contractile responses similar to those of serotonin, it is approximately 10 to 100 times less potent. nih.gov

The agonist activity of 5-OH-KYNA has been documented at 5-HT2 receptors in the rat jugular vein and aorta, as well as at 5-HT3 receptors in the guinea pig ileum. nih.gov The interaction with these receptors was confirmed by using selective antagonists, which blocked the responses induced by 5-OH-KYNA. nih.gov

Interaction with Monoamine Oxidase (MAO): Serotonin is a primary substrate for monoamine oxidase-A (MAO-A), an enzyme crucial for its degradation. nih.govyoutube.com Inhibition of MAO-A leads to increased levels of serotonin in the brain, which is the mechanism of action for some antidepressant drugs. youtube.commedicinenet.comwebmd.com While direct comparative studies on the MAO-inhibitory properties of 5-OH-KYNA versus serotonin are not detailed, the structural class to which 5-OH-KYNA belongs (aminophenones) suggests potential interaction with MAO.

Table 1: Pharmacological Comparison of this compound and Serotonin at 5-HT Receptors

CompoundReceptor TargetActivityRelative PotencySource
This compound5-HT2 Receptors (Rat Aorta/Jugular Vein)Agonist5-OH-KYNA is 10- to 100-fold less potent than Serotonin nih.gov
Serotonin (5-HT)5-HT2 Receptors (Rat Aorta/Jugular Vein)Agonist
This compound5-HT3 Receptors (Guinea Pig Ileum)Agonist5-OH-KYNA is 10- to 100-fold less potent than Serotonin nih.gov
Serotonin (5-HT)5-HT3 Receptors (Guinea Pig Ileum)Agonist

Comparison with L-Kynurenine and Kynuramine (B1673886)

This compound is metabolically related to L-kynurenine and kynuramine, which are also products of the kynurenine pathway of tryptophan metabolism. wikipedia.orgyoutube.com However, their origins and pharmacological activities differ significantly. L-kynurenine is formed from tryptophan, whereas 5-OH-KYNA is derived from 5-hydroxytryptophan. nih.govwikipedia.org Kynuramine is formed by the decarboxylation of kynurenine.

Biochemical Pathways: The central kynurenine pathway begins with the conversion of tryptophan to L-kynurenine. wikipedia.org L-kynurenine can then be metabolized further into several neuroactive compounds. Kynuramine is a direct downstream metabolite. In contrast, 5-OH-KYNA's formation stems from a parallel kynurenine pathway that begins with 5-hydroxytryptophan. nih.gov

Pharmacological Activity at Serotonin Receptors: A comparative study on smooth muscle preparations revealed stark differences in the activities of these three related compounds. nih.gov While 5-OH-KYNA demonstrated clear agonist effects at multiple serotonin receptors, kynuramine showed very limited or no agonist activity. Kynuramine did not cause contractions in the rat jugular vein, aorta, or the guinea pig ileum. nih.gov At high concentrations, it produced only a modest inhibition of serotonin's effects in these tissues. L-kynurenine itself was not reported to have significant agonist or antagonist activity at the serotonin receptors tested in this context. nih.gov This highlights that the presence of the 5-hydroxyl group and the specific side-chain structure of 5-OH-KYNA are critical for its serotonergic activity, distinguishing it from its metabolic cousins, L-kynurenine and kynuramine.

Table 2: Comparison of Activity at Serotonin Receptors

CompoundActivity at 5-HT2 Receptors (Rat Aorta/Jugular Vein)Activity at 5-HT3 Receptors (Guinea Pig Ileum)Source
This compoundAgonistAgonist nih.gov
KynuramineNo contractile activity; modest antagonist at high concentrationsNo contractile activity; modest antagonist at high concentrations nih.gov
L-KynurenineNot reported to have agonist/antagonist activityNot reported to have agonist/antagonist activity nih.gov

Structure-Activity Relationship Studies of this compound Analogues

The structure-activity relationship (SAR) of this compound analogues, particularly concerning their ability to inhibit monoamine oxidase (MAO), can be inferred from studies on structurally related p-aminophenethylamines. nih.gov 5-OH-KYNA is an aminophenone, and understanding how structural modifications affect the activity of similar molecules provides insight into the chemical features governing its biological actions.

Studies on substituted p-aminophenethylamines as MAO inhibitors reveal several key principles that are likely applicable to 5-OH-KYNA analogues: nih.gov

Amino Group Substitution: The nature of the substitution on the p-amino group is critical. Compounds with dimethyl, monomethyl, or unsubstituted p-amino groups tend to show selectivity for MAO within serotonergic neurons. nih.gov

Ring Substitution: Substitutions on the phenyl ring significantly alter both potency and selectivity. Substitution at the 2-position can confer selectivity, but this effect diminishes as the size of the substituent increases. In contrast, substitutions at the 3- and 5-positions tend to decrease both the potency and selectivity of MAO inhibition. nih.gov

These findings suggest that for this compound analogues, modifications to the terminal amine, the positions on the hydroxylated phenyl ring, and the propanone side chain would profoundly impact their pharmacological profile, especially their interaction with MAO. For instance, altering the substituents on the aniline (B41778) amine or the phenolic hydroxyl group could drastically change receptor binding and enzyme inhibition characteristics.

Table 3: Inferred Structure-Activity Relationships for this compound Analogues (based on related p-aminophenethylamines)

Structural ModificationPredicted Effect on MAO Inhibition Activity/SelectivitySource
Substitution on the p-amino group (e.g., methyl, dimethyl)Confers selectivity for MAO in serotonergic neurons nih.gov
Substitution at position 2 of the phenyl ringCan confer neuronal selectivity (effect decreases with substituent size) nih.gov
Substitution at positions 3 or 5 of the phenyl ringDecreases both potency and selectivity nih.gov
Prolongation of the alkyl side chainAbolishes preference for MAO in serotonergic neurons nih.gov

Emerging Research Directions and Future Perspectives

Elucidating Underexplored Mechanisms of Action

The complete spectrum of 5-Hydroxykynurenamine's biological activities remains largely uncharted. Early research has indicated its ability to interact with serotonin (B10506) receptors in smooth muscle, suggesting a potential role in modulating serotonergic systems. nih.gov However, this represents just the tip of the iceberg. Future investigations are poised to explore a wider array of potential mechanisms, including:

Receptor Binding Assays: Comprehensive screening of 5-HKA against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors is crucial to identify novel molecular targets.

Enzyme Inhibition/Activation: Studies are needed to determine if 5-HKA can modulate the activity of key enzymes involved in inflammatory and neurodegenerative pathways.

Intracellular Signaling Pathways: Elucidating how 5-HKA influences intracellular signaling cascades, such as the MAP kinase or NF-κB pathways, will provide a deeper understanding of its cellular effects.

Investigation of Cross-Pathway Interactions and Metabolic Network Analysis

This compound does not exist in a biological vacuum. It is an integral part of the broader tryptophan metabolism network, and its physiological effects are likely influenced by interactions with other metabolic pathways. hmdb.camdpi.com Understanding these connections is a key area for future research.

Metabolic Network Analysis can be employed to computationally model the metabolic fate of 5-HKA and its influence on interconnected pathways. This approach can help predict how fluctuations in 5-HKA levels might impact other metabolic systems, such as:

Serotonin and Melatonin Synthesis: Given its origin from 5-hydroxytryptophan (B29612), a precursor to serotonin, exploring the cross-talk between the kynurenine (B1673888) and serotonin pathways is of paramount importance.

Carbohydrate Metabolism: The broader kynurenine pathway has been shown to interact with carbohydrate metabolism, suggesting that 5-HKA could also play a role in metabolic regulation. nih.gov

Gut Microbiome Metabolism: The gut microbiota can influence tryptophan metabolism. Investigating how microbial enzymes might interact with or produce 5-HKA could reveal novel host-microbe interactions.

A study on dairy cows identified elevated levels of formyl-5-hydroxykynurenamine, a related compound, in animals with low oxidative stress, hinting at the potential for these metabolites to be biomarkers or active players in systemic metabolic states. researchgate.net

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To dissect the specific functions of this compound, the development and application of sophisticated research models are indispensable. While early studies utilized tissue slices, such as rabbit ileum, to investigate its formation, future research will necessitate more advanced systems. nih.govnih.gov

Model TypeDescriptionPotential Applications for 5-HKA Research
In Vitro
Organoids3D self-organizing structures derived from stem cells that mimic the architecture and function of organs (e.g., brain, gut).Studying the effects of 5-HKA on neuronal development and function in brain organoids or its impact on gut barrier integrity in intestinal organoids. nih.govresearchgate.nettechnologynetworks.comcrownbio.com
Organ-on-a-ChipMicrofluidic devices that recapitulate the physiological environment of tissues and organs.Investigating the transport of 5-HKA across the blood-brain barrier or its metabolism in a liver-on-a-chip model. nih.govresearchgate.netnih.gov
In Vivo
Genetically Engineered Mouse ModelsMice with specific genes knocked out or knocked in to study the function of particular enzymes or receptors.Developing mice with altered 5-HKA metabolism to understand its physiological roles in a whole-organism context. biobide.comyoutube.comnih.govnih.govnih.govpharmaron.comresearchgate.netvirscio.com
Zebrafish ModelsTransparent embryos allow for real-time imaging of developmental and physiological processes.High-throughput screening of the effects of 5-HKA on embryonic development and organ function. biobide.com

These advanced models will be instrumental in moving beyond correlational studies to establish causal relationships between this compound and specific physiological or pathological outcomes.

Exploration of its Role in Specific Pathophysiological Mechanisms (e.g., Inflammation, Neurodegeneration)

The kynurenine pathway, as a whole, is strongly implicated in both inflammation and neurodegeneration. nih.govnih.govnih.govnih.govmdpi.commdpi.commq.edu.au Dysregulation of this pathway can lead to an imbalance between neurotoxic and neuroprotective metabolites. While the roles of other kynurenine metabolites, such as quinolinic acid and kynurenic acid, have been more extensively studied, the specific contribution of this compound to these processes is an area ripe for investigation.

Inflammation: Future research should explore whether 5-HKA can modulate the activity of immune cells, such as microglia and astrocytes in the central nervous system, or peripheral immune cells. nih.gov Key questions to address include its impact on cytokine production, immune cell proliferation, and phagocytosis.

Neurodegeneration: Given the link between the kynurenine pathway and neurodegenerative diseases like Alzheimer's and Parkinson's, it is crucial to investigate the potential neurotoxic or neuroprotective effects of 5-HKA. nih.govmdpi.comresearchgate.net Studies could examine its influence on neuronal viability, synaptic plasticity, and the formation of protein aggregates associated with these conditions. The potential for 5-HKA to contribute to or mitigate oxidative stress, a common feature of neurodegenerative disorders, is another critical area of inquiry. mdpi.comu-szeged.hu

Integration of Multi-Omics Approaches in this compound Research (e.g., Metabolomics with Transcriptomics)

A systems-level understanding of this compound's role in biology can be achieved through the integration of multiple "omics" datasets. This approach allows for a more holistic view of the molecular changes induced by this compound.

Omics ApproachData GeneratedPotential Insights for 5-HKA Research
Metabolomics Comprehensive profile of small molecule metabolites in a biological sample.Identifying changes in other metabolic pathways in response to altered 5-HKA levels. nih.govmdpi.com
Transcriptomics Complete set of RNA transcripts in a cell or organism.Revealing the genes and signaling pathways that are transcriptionally regulated by 5-HKA. nih.govmdpi.comnih.gov

By combining metabolomics and transcriptomics, researchers can, for example, treat a specific cell type with 5-HKA and simultaneously measure the resulting changes in the metabolome and transcriptome. mdpi.comnih.gov This integrated analysis could reveal that 5-HKA treatment leads to the upregulation of genes involved in a particular signaling pathway, along with corresponding changes in the metabolites within that pathway. Such an approach was used in a study on dairy cows, which linked changes in kynurenine pathway metabolites, including a derivative of 5-HKA, to systemic oxidative stress levels. researchgate.net This highlights the power of multi-omics to generate novel hypotheses and uncover complex biological networks.

Q & A

Q. What are the primary biosynthetic pathways and enzymatic mechanisms involved in 5-HK production?

5-HK is synthesized via the enzymatic decarboxylation of 5-hydroxykynurenine by dopa decarboxylase (DDC) [EC:4.1.1.28] . This reaction occurs in the tryptophan metabolism pathway, where indoleamine 2,3-dioxygenase (IDO) [EC:1.13.11.17] first catalyzes the oxidative cleavage of 5-hydroxytryptophan (5-HTP) to form 5-hydroxykynurenine . Experimental validation often involves incubating tissue slices (e.g., rabbit ileum) with radiolabeled 5-HTP and analyzing metabolites via chromatography .

Q. What are the baseline physiological effects of 5-HK on vascular tissues?

In vitro studies using helically cut strips of dog and human cerebral arteries demonstrate that 5-HK induces dose-dependent contractions (EC₅₀ ~10⁻⁶ M). These effects are attenuated by serotonin receptor antagonists like methysergide and LSD, suggesting 5-HT receptor-mediated mechanisms . Baseline data from isolated rabbit aortas and atria show weaker responses, highlighting tissue-specific variability .

Q. Table 1: Key Physicochemical Properties of 5-Hydroxykynurenamine

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂
Average Mass180.207 g/mol
Monoisotopic Mass180.089878 g/mol
ChemSpider ID144400
Major Metabolic Precursor5-Hydroxykynurenine

Advanced Research Questions

Q. How do structural modifications of 5-HK analogues influence their pharmacological activity in cerebral arteries?

Structure-activity relationship (SAR) studies reveal that substitutions at the amino and hydroxyl groups of 5-HK significantly alter vascular contractility. For example, methylation of the hydroxyl group reduces potency by ~50% in dog basilar arteries, while alkylation of the amino group increases receptor binding affinity . Advanced SAR methodologies include:

  • In vitro assays : Measuring contraction thresholds in isolated arteries.
  • Receptor binding studies : Using competitive antagonists (e.g., ketanserin) to identify target specificity .

Q. How can researchers resolve contradictions in reported EC₅₀ values for 5-HK across experimental models?

Discrepancies in potency (e.g., EC₅₀ ranging from 10⁻⁷ M to 10⁻⁵ M) arise from variables such as:

  • Species differences : Dog cerebral arteries vs. rabbit aortas .
  • Inhibitor concentrations : Pargyline (MAO inhibitor) increases 5-HK accumulation in tissues, altering observed effects .
  • Tissue preparation : Helical strips vs. ring segments may yield divergent mechanical responses.
    Methodological recommendations:
  • Standardize inhibitor pretreatment protocols.
  • Use cross-species validation to identify conserved mechanisms .

Q. Table 2: Comparative Effects of 5-HK Across Experimental Models

Tissue TypeSpeciesEC₅₀ (M)Key AntagonistReference
Cerebral ArteryDog1.2 × 10⁻⁶Methysergide
AortaRabbit3.5 × 10⁻⁵LSD
Right AtriumRabbitNo significant effectN/A

Q. What are the implications of 5-HK’s role in immune modulation, particularly in antitumor responses?

Emerging evidence links 5-HK to PD-L1 regulation in tumor-associated fibroblasts. In vitro, 5-HK (derived from L-5-HTP via IDO) suppresses IFN-γ-induced PD-L1 expression, suggesting a potential immunotherapeutic role . Advanced methodologies to explore this include:

  • Co-culture systems : Tumor cells + fibroblasts treated with 5-HK.
  • Flow cytometry : Quantify PD-L1 surface expression post-treatment .

Methodological Guidance

Q. How should researchers design experiments to differentiate 5-HK’s direct effects from those of its metabolites?

  • Inhibitor-based approaches : Use RO4-4602 (DDC inhibitor) to block 5-HK synthesis, isolating precursor effects .
  • Metabolite profiling : LC-MS/MS to quantify 5-HK, 5-HT, and 5-HIAA in biological samples .

Q. What statistical tools are recommended for analyzing dose-response data in 5-HK studies?

  • Nonlinear regression : Fit sigmoidal curves to determine EC₅₀/IC₅₀ (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare responses across multiple tissue types or species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.